4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide

Medicinal Chemistry Chemical Biology SAR Studies

4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide (CAS 1311316-98-9) is a fused tricyclic heterocycle (C9H6N4O4S, MW 266.24 g/mol) incorporating a 1,2,4-triazole ring annulated to a benzothiadiazine 5,5-dioxide. The compound bears a free carboxylic acid group at position 7, distinguishing it from its regioisomeric counterpart substituted at position 2.

Molecular Formula C9H6N4O4S
Molecular Weight 266.23
CAS No. 1311316-98-9
Cat. No. B2753382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide
CAS1311316-98-9
Molecular FormulaC9H6N4O4S
Molecular Weight266.23
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC3=NC=NN23
InChIInChI=1S/C9H6N4O4S/c14-8(15)5-1-2-6-7(3-5)18(16,17)12-9-10-4-11-13(6)9/h1-4H,(H,14,15)(H,10,11,12)
InChIKeyBTMMSJMMMWRUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4H-Benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide (CAS 1311316-98-9) – What Scientific & Procurement Teams Must Know


4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide (CAS 1311316-98-9) is a fused tricyclic heterocycle (C9H6N4O4S, MW 266.24 g/mol) incorporating a 1,2,4-triazole ring annulated to a benzothiadiazine 5,5-dioxide. The compound bears a free carboxylic acid group at position 7, distinguishing it from its regioisomeric counterpart substituted at position 2 [1]. It is commercially available from multiple vendors at a typical purity of 95% . The 5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine core is recognized in medicinal chemistry as a privileged scaffold, with analogs across the class demonstrating anticancer, antimicrobial, and enzyme inhibitory activities [2].

Why a Generic Triazolothiadiazine Cannot Replace 4H-Benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide


Within the triazolothiadiazine family, the precise position of the carboxylic acid anchor dictates downstream synthetic utility and potentially biological target recognition. The 7-carboxylic acid isomer (CAS 1311316-98-9) presents a geometrically distinct vector for amide or ester conjugation compared to the 2-carboxylic acid isomer (CAS 1311316-61-6) . This regiochemical variation alters both the calculated molecular electrostatic potential and the three-dimensional presentation of the carboxylate pharmacophore, precluding one-to-one substitution in structure-activity relationship (SAR) studies or chemical probe synthesis [1]. Furthermore, the free carboxylic acid functionality enables direct one-step derivatization that the corresponding methyl ester (CAS 1311315-62-4) cannot support without an additional deprotection step, adding synthetic steps and cost .

Head-to-Head Comparative Evidence for 4H-Benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide


Regiochemical Differentiation: 7-Carboxylic Acid vs. 2-Carboxylic Acid Isomer

The target compound positions the carboxylic acid at C-7 of the fused phenyl ring, whereas the closest commercially available regioisomer, 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-2-carboxylic acid 5,5-dioxide (CAS 1311316-61-6), bears the acid at C-2 . This results in distinct vectors for molecular recognition: the 7-substitution directs the carboxylate approximately 180° from the sulfonamide moiety, while the 2-substitution orients it laterally relative to the triazole ring [1]. In patent literature on structurally related triazolo-benzothiadiazines, substitution position is a critical determinant of anxiolytic versus other CNS activities, confirming that positional isomerism cannot be ignored in biological assays [2].

Medicinal Chemistry Chemical Biology SAR Studies

Functional Group Advantage: Free Carboxylic Acid vs. Methyl Ester Analog

The target compound possesses a free carboxylic acid, enabling direct amide coupling with amines under standard peptide coupling conditions (e.g., HATU, DIPEA). The methyl ester analog (CAS 1311315-62-4), while a potential prodrug or protected intermediate, requires a saponification step (e.g., LiOH, THF/H2O) to generate the free acid before conjugation, adding a synthetic operation and potentially compromising yield . The acid form also offers a reactive handle for bioconjugation or surface immobilization that the ester does not [1].

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

Hazard and Handling Profile: Quantitative GHS Classification Data

The GHS classification for 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide, as notified to the ECHA C&L Inventory and corroborated by vendor SDS documentation, includes Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 (respiratory tract irritation) . In contrast, many in-class triazolothiadiazine analogs lack publicly available GHS classification data, creating uncertainty in risk assessment [1]. The available data allows procurement teams to specify appropriate PPE (gloves, eye protection, lab coat, respiratory protection if aerosol generated) and storage conditions (room temperature, well-ventilated area, container tightly closed) as per the P-statements in the SDS .

Laboratory Safety Chemical Hygiene Procurement Risk Assessment

Class-Level Biological Precedent: Anticancer and Enzyme Inhibitory Potential of the Triazolothiadiazine Scaffold

Individual compounds within the triazolothiadiazine class have demonstrated significant biological activity in peer-reviewed studies. For example, coumarin-triazolothiadiazine conjugates were shown to be potent inhibitors of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), with several-fold improvement over standard drugs, and linked to anti-proliferative and pro-apoptotic effects in cancer cells [1]. Another series of benzimidazole-containing triazolothiadiazines exhibited significant anticancer activity in the NCI 60 cell line panel, with a representative compound achieving an overall mean growth percent of 38.25, indicating potent cytostatic/cytotoxic activity [2]. The target compound, as a carboxylic acid-bearing analog, is positioned for structure-activity relationship (SAR) exploration in these biological contexts, as the carboxylate group is a well-established pharmacophore for metal ion chelation and hydrogen bonding in enzyme active sites [3].

Anticancer Drug Discovery Enzyme Inhibition Kinase and Phosphatase Biology

Optimal Use Cases for Procuring 4H-Benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide


Fragment-Based Drug Discovery (FBDD) and Focused Library Design

The free carboxylic acid at position 7, combined with the biologically validated triazolothiadiazine core, makes this compound an ideal fragment for amide library generation. Its distinct geometry compared to the 2-carboxylic acid isomer (CAS 1311316-61-6) ensures that chemical space coverage is non-redundant [1]. The documented GHS classification also facilitates safe handling in parallel synthesis workflows .

Synthesis of Chemical Probes for Target Deconvolution

The carboxylic acid handle can be readily conjugated to biotin, fluorophores, or photo-affinity labels for target identification studies. The 7-substitution vector may project the probe moiety into a different spatial region compared to 2-substituted isomers, potentially preserving target binding affinity [1].

In Vitro Screening in Oncology and Enzyme Inhibition Assays

Given the class-level evidence for anticancer activity and alkaline phosphatase inhibition, this compound is a rational candidate for inclusion in focused screening decks against h-TNAP, h-IAP, tubulin polymerization, or the NCI 60 cell line panel [2]. Its pre-characterized hazard profile simplifies the preparation of a compliant assay-ready DMSO stock .

Development of CNS-Targeted Therapeutics

Its core scaffold is a known structural motif in anxiolytic agents, as evidenced by patent literature on triazolo-benzothiadiazines with CNS depressant effects [3]. The calculated logP of 0.1 for the target compound suggests potential for adequate blood-brain barrier penetration, making it a candidate for medicinal chemistry optimization toward neurological indications [1].

Quote Request

Request a Quote for 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.